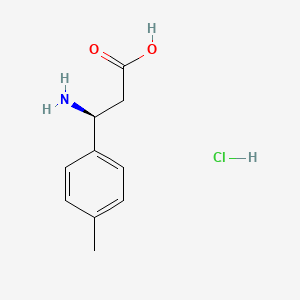

(3S)-3-amino-3-(4-methylphenyl)propanoicacidhydrochloride

Description

(3S)-3-Amino-3-(4-methylphenyl)propanoic acid hydrochloride is a chiral β-amino acid derivative featuring a para-methyl-substituted phenyl group at the β-position of the propanoic acid backbone. The compound exists as a hydrochloride salt, enhancing its aqueous solubility and stability for pharmaceutical or synthetic applications. The (3S) stereochemistry is critical for its biological activity, particularly in drug development, where enantiomeric purity often dictates receptor binding or metabolic behavior .

Properties

Molecular Formula |

C10H14ClNO2 |

|---|---|

Molecular Weight |

215.67 g/mol |

IUPAC Name |

(3S)-3-amino-3-(4-methylphenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C10H13NO2.ClH/c1-7-2-4-8(5-3-7)9(11)6-10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H/t9-;/m0./s1 |

InChI Key |

SQPNACGMOVSDJF-FVGYRXGTSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H](CC(=O)O)N.Cl |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(4-methylphenyl)propanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with commercially available 4-methylbenzaldehyde.

Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with ammonia or an amine to form the corresponding amine.

Addition of Propanoic Acid: The amine is then reacted with a propanoic acid derivative under acidic conditions to form the desired product.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (3S)-3-amino-3-(4-methylphenyl)propanoic acid hydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(4-methylphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

(3S)-3-amino-3-(4-methylphenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which (3S)-3-amino-3-(4-methylphenyl)propanoic acid hydrochloride exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of (3S)-3-amino-3-(4-methylphenyl)propanoic acid hydrochloride with its halogenated and heterocyclic analogs:

Functional Differences

- Biological Activity : The 3-iodophenyl variant’s high atomic weight makes it suitable for radiopharmaceuticals, while the methyl group in the target compound may reduce toxicity and improve oral bioavailability .

- Solubility : Pyridine-containing analogs (e.g., 6-chloropyridin-2-yl) exhibit higher polarity, enhancing aqueous solubility compared to purely aromatic derivatives .

Research Findings and Implications

- Stability : Halogenated analogs (e.g., 4-chloro-) show lower thermal stability than the methyl variant due to weaker C-Cl bonds .

- Toxicity : Preliminary data suggest methyl-substituted derivatives exhibit reduced cytotoxicity compared to iodinated or dichlorinated analogs, making them preferable for drug development .

- Synthetic Scalability : The 4-chlorophenyl variant is commercially available in high purity (>95%), whereas iodinated derivatives face challenges in large-scale synthesis due to iodine’s cost and handling requirements .

Biological Activity

(3S)-3-amino-3-(4-methylphenyl)propanoic acid hydrochloride, commonly referred to as AMPA, is a compound of significant interest in biochemical research due to its role as an amino acid analog and its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C10H13NO2·HCl

- Molecular Weight : 215.68 g/mol

- CAS Number : 2733680

AMPA functions primarily as a selective agonist for the AMPA receptor, a subtype of glutamate receptors in the central nervous system. Its binding to these receptors facilitates excitatory neurotransmission, which is crucial for various neurological processes including learning and memory.

Key Mechanisms:

- Receptor Activation : AMPA enhances neuronal excitability by promoting the influx of sodium ions (Na+) and calcium ions (Ca2+) into the cell upon binding to the AMPA receptor.

- Neuroprotective Effects : Research indicates that AMPA may exert neuroprotective effects in models of neurodegenerative diseases by modulating synaptic plasticity and reducing excitotoxicity.

Biological Activity

-

Neuropharmacological Effects :

- AMPA has been shown to influence synaptic transmission and neuroplasticity, essential for cognitive functions.

- Studies demonstrate that AMPA receptor modulation can improve outcomes in models of Alzheimer's disease and other neurodegenerative disorders.

-

Anticancer Potential :

- Preliminary research suggests that compounds similar to AMPA may inhibit the growth of certain cancer cells by targeting amino acid transport systems like LAT1/4F2hc, which are often overexpressed in tumors .

- Inhibition of LAT1-mediated transport has been linked with reduced tumor proliferation and increased apoptosis in various cancer cell lines .

Study 1: Neuroprotective Effects

A study investigated the effects of AMPA on neuronal survival in rat hippocampal neurons subjected to oxidative stress. Results indicated that treatment with AMPA significantly reduced cell death and improved cell viability, suggesting its potential as a neuroprotective agent in conditions like stroke or traumatic brain injury.

Study 2: Anticancer Activity

In vitro studies demonstrated that AMPA analogs could inhibit the proliferation of glioblastoma cells by interfering with LAT1 transport mechanisms. The analogs showed a dose-dependent response, with significant reductions in cell viability observed at concentrations as low as 10 µM.

Data Tables

| Study | Model | Concentration (µM) | Effect |

|---|---|---|---|

| Neuroprotection | Rat hippocampal neurons | 5-20 | Reduced oxidative stress-induced cell death |

| Anticancer | Glioblastoma cells | 10-50 | Inhibited cell proliferation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.